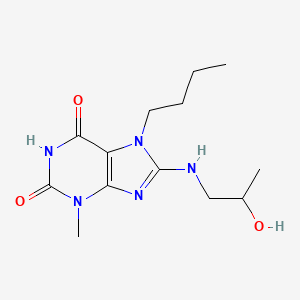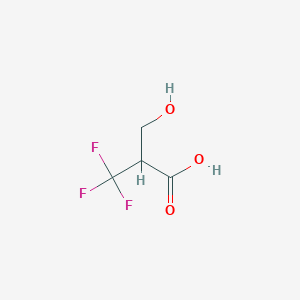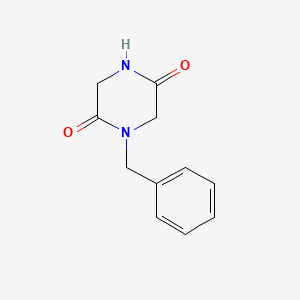
1-苄基哌嗪-2,5-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzylpiperazine-2,5-dione is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of pharmacological properties, including stimulant and psychoactive effects. This compound is characterized by a piperazine ring substituted with a benzyl group and two ketone groups at positions 2 and 5.
科学研究应用
1-Benzylpiperazine-2,5-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other piperazine derivatives.
Biology: The compound is studied for its effects on neurotransmitter systems and potential use in neuropharmacology.
Medicine: Research explores its potential as a therapeutic agent for neurological disorders.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
作用机制
Target of Action
It’s structurally similar compound, benzylpiperazine, is known to interact with numerous receptors, resembling the effect of an amphetamine-type drug .
Mode of Action
It’s known that benzylpiperazine, a similar compound, acts as a stimulant, interacting with various receptors to produce effects similar to amphetamine .
Biochemical Pathways
Benzylpiperazine, a structurally similar compound, is known to have a mixed mechanism of action, acting on the serotonergic and dopaminergic receptor systems .
Pharmacokinetics
Benzylpiperazine, a similar compound, has an elimination half-life of 55 hours . The clearance was found to be 99L/h . These properties may influence the bioavailability of the compound.
Result of Action
Benzylpiperazine, a similar compound, is known to produce effects similar to amphetamine, including confusion, agitation, vomiting, anxiety, and palpitations .
Action Environment
It’s known that co-ingestion of ethanol with benzylpiperazine, a similar compound, increases the likelihood of adverse symptoms but reduces the incidence of seizures .
生化分析
Biochemical Properties
1-Benzylpiperazine-2,5-dione has been shown to interact with various enzymes and proteins. For instance, benzylamine side chains such as benzylpiperazine have been shown to be active pharmacophoric groups for Acetylcholinesterase (AChE) inhibition . This suggests that 1-Benzylpiperazine-2,5-dione may also interact with AChE or similar enzymes, potentially influencing biochemical reactions in the body .
Cellular Effects
Benzylpiperazine, a related compound, is known to interact with numerous different receptors, producing effects that resemble those of amphetamine-type drugs . Therefore, it is possible that 1-Benzylpiperazine-2,5-dione may have similar effects on various types of cells and cellular processes .
Molecular Mechanism
The exact molecular mechanism of action of 1-Benzylpiperazine-2,5-dione is not well-established. Benzylpiperazine, a related compound, has been shown to have a mixed mechanism of action, acting on the serotonergic and dopaminergic receptor systems in a similar fashion to MDMA . Therefore, it is possible that 1-Benzylpiperazine-2,5-dione may exert its effects at the molecular level through similar mechanisms .
准备方法
Synthetic Routes and Reaction Conditions: 1-Benzylpiperazine-2,5-dione can be synthesized through various methods. One common method involves the reaction of piperazine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of 1-Benzylpiperazine-2,5-dione often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .
化学反应分析
Types of Reactions: 1-Benzylpiperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: N-oxides of 1-Benzylpiperazine-2,5-dione.
Reduction: Hydroxyl derivatives of the compound.
Substitution: Various substituted piperazine derivatives.
相似化合物的比较
1-Benzylpiperazine (BZP): A stimulant with similar pharmacological properties.
1-(3-Chlorophenyl)piperazine (mCPP): Another piperazine derivative with psychoactive effects.
1-(3-Trifluoromethylphenyl)piperazine (TFMPP): Known for its use in combination with BZP for recreational purposes.
Uniqueness: 1-Benzylpiperazine-2,5-dione is unique due to the presence of two ketone groups, which influence its chemical reactivity and pharmacological profile. This structural feature distinguishes it from other piperazine derivatives and contributes to its specific effects on neurotransmitter systems .
属性
IUPAC Name |
1-benzylpiperazine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c14-10-8-13(11(15)6-12-10)7-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMDHLSVODDLAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(CC(=O)N1)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-4-yl]acetic Acid](/img/structure/B2364594.png)
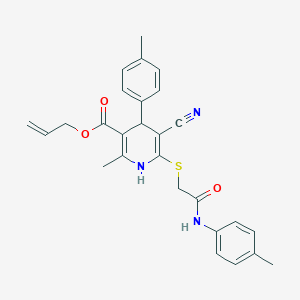
![N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B2364596.png)
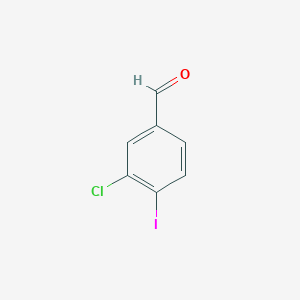
![N-[(2Z)-6-fluoro-1,3-benzothiazol-2(3H)-ylidene]-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2364602.png)
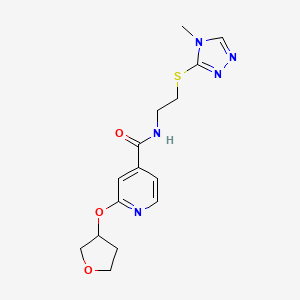
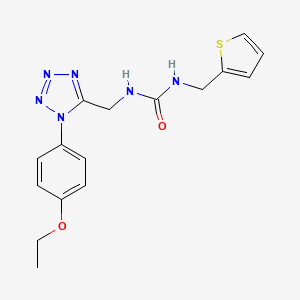
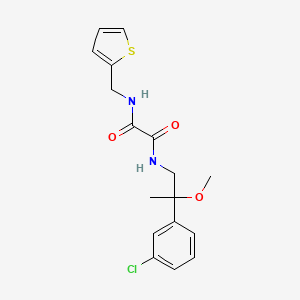
![2-[(3-chlorophenyl)sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B2364608.png)
![[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(1-phenyl-1,2,4-triazol-3-yl)methanone;hydrochloride](/img/structure/B2364611.png)
![1-(3-Fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one](/img/structure/B2364612.png)
![2-[9-(4-bromophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2364613.png)
